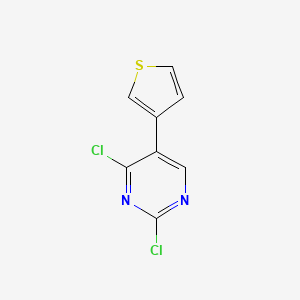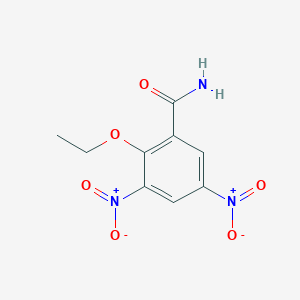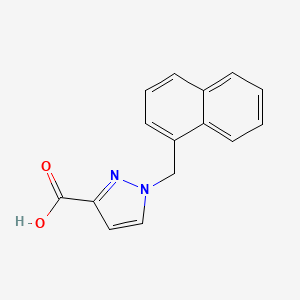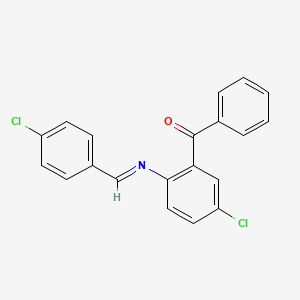![molecular formula C28H30FN3 B11713645 3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11713645.png)
3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperazine ring substituted with a fluorophenyl and phenyl group, linked to an indole moiety through a propyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl and Phenyl Groups: The protected piperazine is then reacted with 4-fluorobenzyl chloride and benzyl chloride to introduce the fluorophenyl and phenyl groups, respectively.
Linking to the Indole Moiety: The final step involves the coupling of the substituted piperazine with 3-bromo-1H-indole in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the indole moiety, the compound readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with potassium permanganate can yield corresponding carboxylic acids, while reduction with lithium aluminum hydride can produce alcohol derivatives.
Nucleophilic Substitution: The piperazine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated derivatives, while oxidation can produce carboxylic acids.
Applications De Recherche Scientifique
3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole has been studied for various scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. This binding can modulate the activity of the target, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{[4-(4-fluorophenyl)methyl]piperazin-1-yl}-methyl-1H-pyrrolo[2,3-b]pyridine: An analogue of the compound that binds to dopamine D4 receptors.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with similar biological activities.
4-(4-{4-[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-yl)methyltetrahydrofuran-3-ylmethyl]phenyl}-piperazin-1-yl)-phenylamine: A piperazine derivative with potent biological activities.
Uniqueness
The uniqueness of 3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole lies in its specific substitution pattern and the presence of both fluorophenyl and phenyl groups, which contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C28H30FN3 |
|---|---|
Poids moléculaire |
427.6 g/mol |
Nom IUPAC |
3-[3-[4-[(4-fluorophenyl)-phenylmethyl]piperazin-1-yl]propyl]-1H-indole |
InChI |
InChI=1S/C28H30FN3/c29-25-14-12-23(13-15-25)28(22-7-2-1-3-8-22)32-19-17-31(18-20-32)16-6-9-24-21-30-27-11-5-4-10-26(24)27/h1-5,7-8,10-15,21,28,30H,6,9,16-20H2 |
Clé InChI |
PTXQKQPOIKEGBV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCC2=CNC3=CC=CC=C32)C(C4=CC=CC=C4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11713573.png)

![N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11713584.png)
![methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11713601.png)
![(2E)-2-[(1-acetyl-1H-indol-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B11713604.png)

![(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11713625.png)
![11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11713627.png)

![5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(4-chlorophenyl)benzamide](/img/structure/B11713630.png)

![(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11713637.png)
